1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone
Description
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone is a pyrido-pyrimidine derivative characterized by a bicyclic core structure fused with an ethanone moiety and an ortho-methylphenoxy (o-tolyloxy) substituent. The o-tolyloxy group introduces steric bulk and lipophilicity, which may influence binding affinity and metabolic stability compared to simpler alkoxy or aryloxy substituents .
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-4-2-3-5-15(12)21-10-16(20)19-7-6-14-13(9-19)8-17-11-18-14/h2-5,8,11H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCSVXLASVDHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC3=NC=NC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone typically involves multi-step reactions starting with the formation of the pyrimidine ring. Various methods can be employed:
Cyclization reactions: : Cyclization of substituted pyridines with ethoxyacetyl chloride under basic conditions.
Coupling reactions: : Employing coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction between intermediates.
Industrial Production Methods
In industrial settings, the production scales up using continuous flow reactors and optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the product. Monitoring by techniques like High-Performance Liquid Chromatography (HPLC) ensures consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of quinones and other oxygenated products.
Reduction: : Reduction under catalytic hydrogenation conditions produces various hydrogenated derivatives.
Common Reagents and Conditions
Oxidation reagents: : Potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction reagents: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution reagents: : Alkyl halides, in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: : Yields oxygenated derivatives such as aldehydes and carboxylic acids.
Reduction: : Produces various alkanes and alkenes.
Substitution: : Forms a variety of substituted aromatic and heteroaromatic compounds.
Scientific Research Applications
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone is utilized extensively in:
Chemistry: : As a building block in the synthesis of more complex molecules and novel compounds.
Biology: : For probing biochemical pathways and as a potential therapeutic agent in drug design.
Medicine: : In developing pharmaceuticals targeting specific receptors or enzymes.
Industry: : Used in the manufacture of dyes, pigments, and agrochemicals due to its robust structural features.
Mechanism of Action
The compound exerts its effects through various pathways:
Molecular Targets: : It can bind to nucleophilic sites on enzymes or receptors, leading to inhibition or activation of these biological macromolecules.
Pathways Involved: : Engages in signaling pathways such as kinase cascades or metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[4,3-d]pyrimidine scaffold is a versatile pharmacophore, with modifications to its substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Effects on Bioactivity The rat Autotaxin inhibitor () demonstrates that halogenated aryl groups (3,4-dichlorophenyl and 4-fluorophenylmethyl) enhance target binding, achieving an IC₅₀ of 0.796 µM .
Synthetic Strategies Compounds with ethanone-linked substituents (e.g., imidazolyl or triazolyl ethoxy groups) are synthesized via nucleophilic substitution or coupling reactions, often using triethylamine as a base and tetrahydrofuran or dichloromethane as solvents . The o-tolyloxy group in the target compound likely follows similar protocols, involving phenoxide displacement of a leaving group (e.g., chloride) on the ethanone moiety.
Structural Flexibility vs. The target compound’s estimated molecular weight (~400–450 g/mol) suggests better drug-likeness.
Hazard and Stability Profiles
- Piperidine-containing derivatives (e.g., ) are classified as irritants, highlighting the need for protective handling . Fluorine or methyl groups (as in the o-tolyloxy substituent) may mitigate reactivity and improve stability.
Biological Activity
The compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone is a member of the pyrido[4,3-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data tables.
- Molecular Formula : C14H14N2O2
- Molecular Weight : 242.27 g/mol
- CAS Number : Not specified in the available sources.
Antimicrobial Activity
Research indicates that compounds within the pyrido[4,3-d]pyrimidine framework exhibit significant antimicrobial properties. A study demonstrated that derivatives of this class showed higher antimicrobial activity than standard antibiotics such as cefotaxime and fluconazole. The Minimum Inhibitory Concentration (MIC) values for several derivatives were reported as follows:
| Compound | MIC (μmol L⁻¹) | Activity Level |
|---|---|---|
| 7a | 4-12 | High |
| 7b | 6-20 | Moderate |
| 7c | 8-20 | Moderate |
| 9a | 4-12 | High |
These results suggest that the presence of specific functional groups enhances the antibacterial efficacy of these compounds against various strains of bacteria, including Staphylococcus aureus and Salmonella typhi .
Anticancer Activity
The anticancer potential of this compound was evaluated against several human cancer cell lines, including lung cancer (NCI-H460), liver cancer (HepG2), and colon cancer (HCT-116). The cytotoxicity of the compound was compared to doxorubicin, a common chemotherapeutic agent. The findings are summarized in the table below:
| Cell Line | IC50 (μM) | Reference Compound (Doxorubicin) IC50 (μM) |
|---|---|---|
| NCI-H460 | 10 | 15 |
| HepG2 | 15 | 20 |
| HCT-116 | 12 | 18 |
The results indicate that the compound exhibits promising anticancer activity with lower IC50 values than doxorubicin in some cases, highlighting its potential as a therapeutic agent in cancer treatment .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has shown significant antioxidant activity. It was found to effectively protect DNA from oxidative damage induced by bleomycin, suggesting that it may play a role in mitigating oxidative stress-related diseases .
Case Studies
- Study on Antimicrobial Efficacy : A study published in Pharmaceutical Research investigated a series of pyrido[4,3-d]pyrimidine derivatives for their antimicrobial properties. Compounds such as 7a exhibited potent activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : Another research article focused on the synthesis and evaluation of pyrido[4,3-d]pyrimidine derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
